molecular formula C7H15Cl B1602735 1-Chloro-3,3-dimethylpentane CAS No. 34887-09-7

1-Chloro-3,3-dimethylpentane

Cat. No.: B1602735
CAS No.: 34887-09-7
M. Wt: 134.65 g/mol
InChI Key: WNSWEMWOYMXOIK-UHFFFAOYSA-N
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Description

1-Chloro-3,3-dimethylpentane is an organic compound with the molecular formula C7H15Cl It is a chlorinated alkane, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to the first carbon of a 3,3-dimethylpentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,3-dimethylpentane can be synthesized through the chlorination of 3,3-dimethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include:

    Temperature: Room temperature or slightly elevated temperatures.

    Catalyst: Ultraviolet light or radical initiators like benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Chlorination Reactors: Specialized reactors designed to handle chlorine gas safely.

    Continuous Flow Systems: To ensure efficient and controlled chlorination.

    Purification Steps: Distillation or other separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,3-dimethylpentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions (SN1 and SN2): The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-).

    Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes, such as 3,3-dimethyl-1-pentene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or sodium methoxide (NaOCH3) in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Substitution Products: Alcohols, ethers, nitriles, etc.

    Elimination Products: Alkenes, such as 3,3-dimethyl-1-pentene.

Scientific Research Applications

1-Chloro-3,3-dimethylpentane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound in drug metabolism studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-chloro-3,3-dimethylpentane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This reactivity underlies its participation in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • 1-Chloro-2,2-dimethylpentane
  • 1-Chloro-3,5-dimethylhexane
  • 1-Chloro-3,3-dimethylbutane

Comparison: 1-Chloro-3,3-dimethylpentane is unique due to its specific structure, which influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different reaction rates and selectivity in nucleophilic substitution and elimination reactions due to steric and electronic effects.

Properties

IUPAC Name

1-chloro-3,3-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSWEMWOYMXOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600997
Record name 1-Chloro-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34887-09-7
Record name 1-Chloro-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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